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Compound of Interest

Compound Name:

(4-(tert-

Butoxycarbonyl)phenyl)boronic

acid

Cat. No.: B1271544 Get Quote

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR)

spectroscopic data for (4-(tert-butoxycarbonyl)phenyl)boronic acid. It is intended for

researchers, scientists, and professionals in the field of drug development and chemical

synthesis who utilize this compound in their work. This document presents tabulated NMR

data, detailed experimental protocols for data acquisition, and a logical workflow for

spectroscopic analysis.

Core Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectral data for (4-(tert-
butoxycarbonyl)phenyl)boronic acid. Chemical shifts (δ) are reported in parts per million

(ppm).

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.9 - 7.7 Multiplet 2H
Ar-H (ortho to -

B(OH)₂)

~7.5 - 7.3 Multiplet 2H
Ar-H (ortho to -

NHBoc)

~1.5 Singlet 9H -C(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (ppm) Assignment

~153 C=O (carbamate)

~143 Ar-C (para to -B(OH)₂)

~135 Ar-CH (ortho to -B(OH)₂)

~117 Ar-CH (ortho to -NHBoc)

~80 -C(CH₃)₃

~28 -C(CH₃)₃

Experimental Protocols
Obtaining high-quality NMR spectra for arylboronic acids requires specific sample preparation

and instrument parameters to overcome challenges such as poor solubility and the tendency to

form boroxine anhydrides.

General Procedure for NMR Sample Preparation and
Analysis
A general protocol for the NMR analysis of arylboronic acids is as follows:

Sample Weighing: Accurately weigh 5-10 mg of (4-(tert-butoxycarbonyl)phenyl)boronic
acid into a clean, dry NMR tube.
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Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated

dimethyl sulfoxide (DMSO-d₆) is a common choice for boronic acids due to its good

solubilizing power and its ability to break up boroxine trimers, leading to sharper NMR

signals. Other solvents like methanol-d₄ can also be used, though the acidic B(OH)₂ protons

will exchange with the solvent and may not be observed.

Dissolution: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete

dissolution.

Data Acquisition: Acquire the NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz

or higher).

¹H NMR: A sufficient number of scans (typically 16-64) should be acquired to achieve a

good signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate.

¹³C NMR: A larger number of scans will be necessary due to the lower natural abundance

of the ¹³C isotope. A standard proton-decoupled pulse program should be utilized.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow from chemical structure to the

interpretation of its NMR spectra.
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Workflow for NMR Spectroscopic Analysis
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Caption: Logical workflow for NMR analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of (4-(tert-
Butoxycarbonyl)phenyl)boronic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1271544#spectroscopic-data-for-4-tert-
butoxycarbonyl-phenyl-boronic-acid-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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